2,5-dichloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]thiophene-3-carboxamide
CAS No.: 1171645-40-1
Cat. No.: VC5485681
Molecular Formula: C17H11Cl2FN4OS2
Molecular Weight: 441.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171645-40-1 |
|---|---|
| Molecular Formula | C17H11Cl2FN4OS2 |
| Molecular Weight | 441.32 |
| IUPAC Name | 2,5-dichloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)thiophene-3-carboxamide |
| Standard InChI | InChI=1S/C17H11Cl2FN4OS2/c18-13-9-10(15(19)27-13)16(25)24(8-7-23-6-2-5-21-23)17-22-14-11(20)3-1-4-12(14)26-17/h1-6,9H,7-8H2 |
| Standard InChI Key | RCUVPNYNEOWUOE-UHFFFAOYSA-N |
| SMILES | C1=CC(=C2C(=C1)SC(=N2)N(CCN3C=CC=N3)C(=O)C4=C(SC(=C4)Cl)Cl)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula, C₁₇H₁₁Cl₂FN₄OS₂, reflects a hybrid architecture combining three distinct heterocyclic systems:
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A 2,5-dichlorothiophene core, which contributes electron-withdrawing characteristics and planar rigidity.
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A 4-fluoro-1,3-benzothiazol-2-yl group, known for its role in enhancing lipophilicity and membrane permeability in drug-like molecules.
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A 2-(1H-pyrazol-1-yl)ethyl side chain, introducing rotational flexibility and potential hydrogen-bonding sites.
The interplay of these moieties creates a molecule with a molecular weight of 441.32 g/mol and a balanced partition coefficient, as inferred from its structural analogs.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 1171645-40-1 |
| IUPAC Name | 2,5-dichloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)thiophene-3-carboxamide |
| Molecular Formula | C₁₇H₁₁Cl₂FN₄OS₂ |
| Exact Mass | 440.96 g/mol |
| Topological Polar Surface Area | 121 Ų (calculated) |
Synthesis and Characterization
Analytical Characterization
Critical characterization data include:
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NMR Spectroscopy: Distinct signals for the thiophene protons (δ 7.2–7.5 ppm), benzothiazole fluorine (δ -110 ppm in ¹⁹F NMR), and pyrazole CH groups (δ 7.8–8.2 ppm).
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Mass Spectrometry: ESI-MS expected to show [M+H]⁺ at m/z 441.32, with fragmentation patterns confirming the loss of Cl (35.5 Da) and the pyrazole moiety.
Hypothesized Biological Activities
Anticancer Mechanisms
Thiophene-carboxamides interfere with tubulin polymerization, a mechanism observed in vinca alkaloids. The dichloro substitution may increase electrophilicity, promoting covalent binding to cysteine residues in β-tubulin.
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
Despite lacking experimental solubility data, the compound’s LogP (calculated: 3.8) suggests moderate lipophilicity, favoring cellular uptake but potentially limiting aqueous solubility. The pyrazole group may act as a hydrogen-bond donor, improving solubility in polar aprotic solvents.
Metabolic Stability
Cytochrome P450 enzymes likely oxidize the thiophene ring, forming reactive metabolites—a common challenge in thiophene-containing drugs. The fluorine atom could slow metabolism by blocking para-hydroxylation pathways.
Applications and Future Directions
Medicinal Chemistry
This compound serves as a scaffold for developing dual-action agents targeting both microtubules and bacterial enzymes. Rational modifications could include:
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Replacing chlorine with trifluoromethyl groups to enhance metabolic stability.
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Introducing hydrophilic substituents on the pyrazole ring to improve solubility.
Materials Science
The planar benzothiazole-thiophene system may exhibit semiconducting properties, relevant in organic electronics. Studies on thin-film morphology and charge mobility are warranted.
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